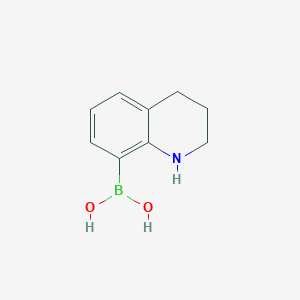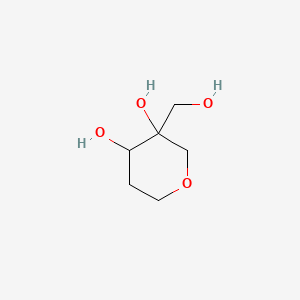![molecular formula C14H24N2Si B13458474 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is an organosilicon compound characterized by the presence of a pyrazole ring substituted with a tris(propan-2-yl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole typically involves the reaction of 1H-pyrazole with a suitable silylating agent. One common method is the use of tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield a silyl ether, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-imidazole
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-triazole
Uniqueness: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H24N2Si |
|---|---|
Poids moléculaire |
248.44 g/mol |
Nom IUPAC |
tri(propan-2-yl)-(2-pyrazol-1-ylethynyl)silane |
InChI |
InChI=1S/C14H24N2Si/c1-12(2)17(13(3)4,14(5)6)11-10-16-9-7-8-15-16/h7-9,12-14H,1-6H3 |
Clé InChI |
FBSDNCBAKRFNNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CN1C=CC=N1)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
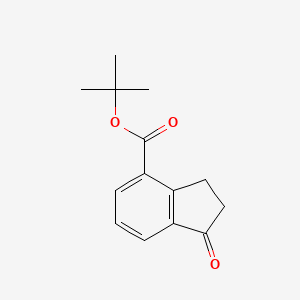
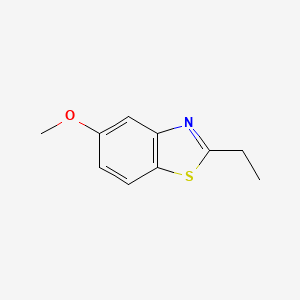


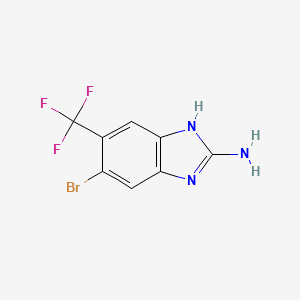

![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)

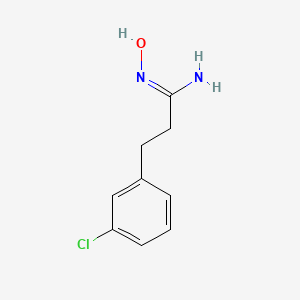
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)

